1-Acetyllysergic acid
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Overview
Description
1-Acetyllysergic acid is discontinued (DEA controlled substance).
Scientific Research Applications
Synthesis and Therapeutic Applications of Salicylic Acid Derivatives : This review highlights the synthesis and drug potencies of salicylic acid derivatives, discussing their use as drugs and prodrugs, cyclooxygenase inhibitors, and their properties in plants. The paper emphasizes the ongoing innovations in salicylic acid research, which continue to offer new therapeutic possibilities in related fields (Ekinci, Şentürk, & Küfrevioğlu, 2011).
Analytical and Behavioural Characterization of Lysergic Acid Derivatives : This study describes the characterization of 1-Propionyl-d-lysergic acid diethylamide (1P-LSD), a non-controlled derivative of d-lysergic acid diethylamide (LSD), and its comparison with LSD using various methods. The paper provides insights into the potential psychoactive effects and the molecular mechanisms of these substances (Brandt et al., 2016).
Mechanism of the Irreversible Inhibition of Human Cyclooxygenase-1 by Aspirin : This paper explores the reaction mechanism of acetylsalicylic acid (aspirin) with human cyclooxygenase-1, predicting the process of acetylating reaction through quantum mechanical/molecular mechanical calculations. The findings contribute to understanding the molecular interactions and potential therapeutic applications of acetyl groups in drugs (Tóth, Muszbek, & Komáromi, 2013).
Antiviral Activity of Aspirin against Respiratory Viruses : This study investigates the antiviral activity of aspirin (acetylsalicylic acid) against influenza virus and other respiratory viruses, emphasizing its potential therapeutic applications beyond its well-known uses (Glatthaar-Saalmüller, Mair, & Saalmüller, 2016).
Action of Acetic Acid on Food Spoilage Microörganisms : This research examines the effect of acetic acid on microorganisms related to food spoilage, contributing to the understanding of acetyl compounds' preservative qualities and potential applications in food safety and preservation (Levine & Fellers, 1940).
Properties
CAS No. |
98843-11-9 |
---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.353 |
IUPAC Name |
1-Acetyl lysergic acid |
InChI |
InChI=1S/C18H18N2O3/c1-10(21)20-9-11-7-16-14(6-12(18(22)23)8-19(16)2)13-4-3-5-15(20)17(11)13/h3-6,9,12,16H,7-8H2,1-2H3,(H,22,23)/t12-,16-/m1/s1 |
InChI Key |
XXNFYOCYDIIORF-MLGOLLRUSA-N |
SMILES |
[H][C@@]1(N(C[C@@H](C=C12)C(O)=O)C)CC3=CN(C(C)=O)C4=C3C2=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-Acetyllysergic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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